4-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine
Description
Properties
IUPAC Name |
4-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-5-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-13-4-5-16(14(2)10-13)24(22,23)21-8-6-20(7-9-21)17-15(3)11-18-12-19-17/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISMTIVULXJCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, DBU, PhSH, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
4-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations :
- Sulfonyl Groups : The target compound’s 2,4-dimethylphenylsulfonyl moiety likely enhances metabolic stability compared to the methanesulfonyl group in EP 2 402 347 A1 . However, bulkier substituents may reduce aqueous solubility.
- Piperazine Linkers : Piperazine derivatives with flexible linkers (e.g., Compound I’s benzodioxine-carbonyl group) exhibit variable binding affinities due to conformational adaptability .
- Crystallinity : The benzodioxolylmethyl-piperazinyl pyrimidine () demonstrates high crystallinity, which correlates with improved formulation stability .
Pharmacological and Computational Insights
- Kinase Inhibition: Thieno[3,2-d]pyrimidines (e.g., EP 2 402 347 A1) show kinase inhibitory activity, attributed to the thienopyrimidine core’s planar structure and sulfonyl-piperazine’s hydrogen-bonding capacity . The target compound’s 5-methyl group may sterically hinder target engagement compared to unsubstituted analogs.
- Drug-Likeness: Chromeno-pyrimidine derivatives () exhibit favorable oral bioavailability (70%) due to balanced lipophilicity (LogP ~3.5) and molecular weight (<500 g/mol) . The target compound’s methyl and sulfonyl groups may similarly align with Lipinski’s rules.
Biological Activity
4-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring linked to a sulfonyl group and a pyrimidine core, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C17H22N4O2S
- Molecular Weight : 346.4 g/mol
- CAS Number : 1428373-58-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of inhibiting specific enzymes or receptors. The presence of the sulfonyl group and piperazine moiety suggests potential interactions with neurotransmitter systems and cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies suggest that derivatives of piperazine can inhibit the growth of Mycobacterium tuberculosis by interfering with cell wall biosynthesis.
Anticancer Properties
The compound's structural analogs have shown promising anticancer activities. For example, compounds featuring similar piperazine and pyrimidine structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar properties .
Case Studies
- Inhibition Studies :
- Mechanistic Insights :
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Piperazine + Pyrimidine | Anticancer | 0.3 |
| Compound B | Sulfonamide + Piperazine | Antimicrobial | <10 |
| Compound C | Piperazine + Aromatic Ring | Antidepressant | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
